molecular formula C15H21N B11889445 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine

1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine

Katalognummer: B11889445
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: SBDGNBUQNXRMOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine involves several steps, typically starting with the preparation of the 2,3-dihydro-1H-inden-2-yl precursor. This precursor can be synthesized through various methods, including grinding, stirring, and ultrasound irradiation . The subsequent step involves the reaction of the precursor with a suitable piperidine derivative under controlled conditions to yield the final product. Industrial production methods for this compound are proprietary and not publicly disclosed in detail.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound makes it particularly interesting for further research and development.

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

1-(2,3-dihydro-1H-inden-2-yl)-3-methylpiperidine

InChI

InChI=1S/C15H21N/c1-12-5-4-8-16(11-12)15-9-13-6-2-3-7-14(13)10-15/h2-3,6-7,12,15H,4-5,8-11H2,1H3

InChI-Schlüssel

SBDGNBUQNXRMOC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)C2CC3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.